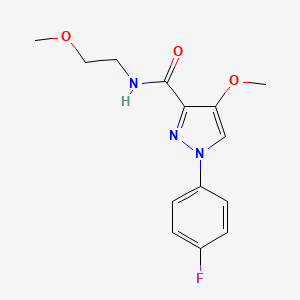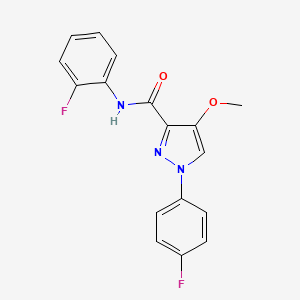![molecular formula C16H14FN3O3 B6529803 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-83-4](/img/structure/B6529803.png)
1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide, commonly referred to as FNP, is a novel small molecule compound that has recently emerged as a promising agent for scientific research. FNP has been used in a variety of studies, including those related to biochemistry, physiology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
FNP has been used in a variety of scientific research applications. It has been used as an inhibitor of the human voltage-gated sodium channel Nav1.7, which is involved in pain sensation. In addition, FNP has been used in a number of drug discovery studies to identify new therapeutic agents for the treatment of a variety of diseases such as cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
FNP is believed to act as an inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. FNP binds to the channel and blocks the flow of sodium ions, thus preventing the transmission of pain signals.
Biochemical and Physiological Effects
FNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, FNP has been shown to reduce inflammation and to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
FNP has a number of advantages and limitations when used in lab experiments. One advantage of using FNP is that it is relatively easy to synthesize and is relatively inexpensive. In addition, FNP has been shown to be effective in a variety of studies, including those related to drug discovery. However, FNP has a number of limitations as well. For example, it has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
FNP has a number of potential future directions. One potential direction is to further explore the potential of FNP as an inhibitor of Nav1.7 for the treatment of pain. In addition, further studies could be conducted to explore the potential of FNP as an anti-cancer agent, as well as its potential as an anti-inflammatory and anti-angiogenic agent. Another potential direction is to explore the potential of FNP as an inhibitor of other voltage-gated sodium channels, such as Nav1.2 and Nav1.8. Finally, further studies could be conducted to explore the potential of FNP as an adjuvant for the treatment of a variety of diseases.
Synthesemethoden
FNP can be synthesized using a two-step reaction. The first step involves the reaction of 4-fluorophenylacetic acid with furan-2-ylmethanol to form the intermediate product, 1-(4-fluorophenyl)-2-(furan-2-yl)ethanol. This intermediate product is then reacted with hydrazine hydrate to form FNP.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGBTHCHPPIMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6529732.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(furan-2-carbonyl)piperazine](/img/structure/B6529746.png)


![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)

